REACTION_SMILES
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[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[CH:11]1([C:15](=[O:16])[Cl:17])[CH2:12][CH2:13][CH2:14]1.[F:2][c:3]1[c:4]([CH2:5][Br:6])[cH:7][cH:8][cH:9][cH:10]1.[Mg:1].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH2:18]>>[F:2][c:3]1[c:4]([CH2:5][C:15]([CH:11]2[CH2:12][CH2:13][CH2:14]2)=[O:16])[cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(Cc1ccccc1F)C1CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |